molecular formula C19H21NO2 B1325675 4'-Methoxy-3-pyrrolidinomethyl benzophenone CAS No. 898794-06-4

4'-Methoxy-3-pyrrolidinomethyl benzophenone

Cat. No. B1325675
M. Wt: 295.4 g/mol
InChI Key: MRRDXGCFSJVULR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4’-Methoxy-3-pyrrolidinomethyl benzophenone contains a total of 45 bonds; 24 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 ketone .


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Methoxy-3-pyrrolidinomethyl benzophenone are not available, benzophenone, a related compound, has been extensively studied. Benzophenone has been used as a model system for understanding the photophysics and photochemistry of organic chromophores .

Scientific Research Applications

1. Environmental Presence and Health Concerns

Benzophenone derivatives like 4'-Methoxy-3-pyrrolidinomethyl benzophenone, commonly known as benzophenone-3 (BP-3), are prevalent in various products, including sunscreens, cosmetics, and food packaging. However, their widespread use has led to detectable levels in the environment and raised concerns regarding their potential endocrine-disrupting effects. Studies have found these compounds in human urine and other biological matrices, indicating widespread exposure. Their presence in the environment and potential health implications, particularly related to endocrine disruption and reproductive toxicity, have become significant research topics (Ghazipura et al., 2017) (Gao et al., 2015).

2. Sunscreen and UV Radiation Protection

The primary application of benzophenone derivatives like 4'-Methoxy-3-pyrrolidinomethyl benzophenone is as UV filters in sunscreens and other personal care products. They provide protection against the photodegradation of skin, hair, and various materials. The photoprotective properties and the mechanisms of action against UV radiation have been extensively researched, making them crucial components in sun protection formulations (Janjua et al., 2008).

3. Metabolic Pathways and Endocrine Disruption

The metabolism and biological interactions of benzophenone-3 have been subjects of scientific research due to their implications in endocrine disruption. Studies have explored the metabolic pathways of BP-3 in liver microsomes and its estrogenic and anti-androgenic activities, shedding light on its potential impact on hormonal balance and related health effects (Watanabe et al., 2015).

4. Impact on Nervous System and Neurodevelopment

Recent research has focused on the impact of benzophenone-3 on the nervous system, especially considering its ability to penetrate the skin and cross the placental barrier. Studies indicate that BP-3 might induce neurotoxicity, affect the development and function of the nervous system, and potentially contribute to developmental abnormalities through epigenetic changes. These findings emphasize the need for further investigation into the neurotoxic effects of BP-3 and related compounds (Wnuk & Kajta, 2021).

5. Environmental Treatment and Removal Techniques

Given the environmental presence and potential health risks of benzophenone derivatives, studies have also focused on treatment methods to remove these compounds from water sources. Techniques involving ferrate(VI) oxidation and potassium permanganate oxidation have been explored for their effectiveness in degrading BP-3 in water, offering potential strategies for mitigating the environmental impact of these substances (Yang & Ying, 2013) (Cao et al., 2021).

properties

IUPAC Name

(4-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRDXGCFSJVULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643184
Record name (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-3-pyrrolidinomethyl benzophenone

CAS RN

898794-06-4
Record name Methanone, (4-methoxyphenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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